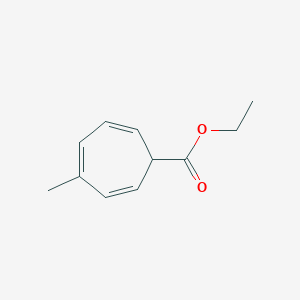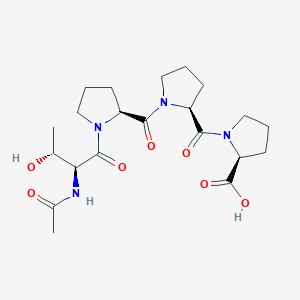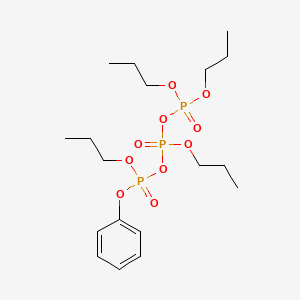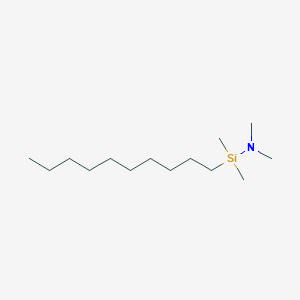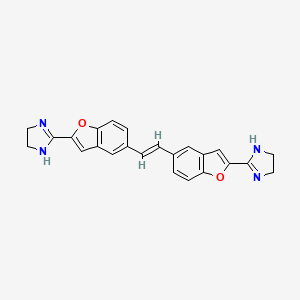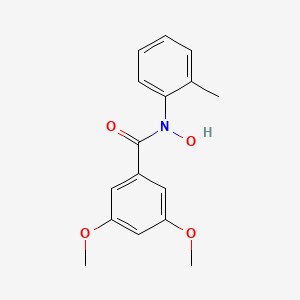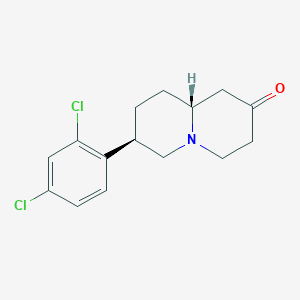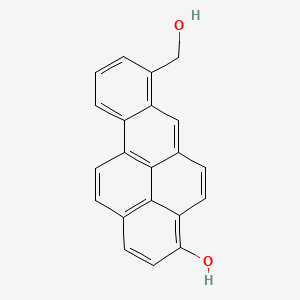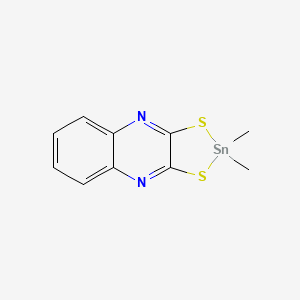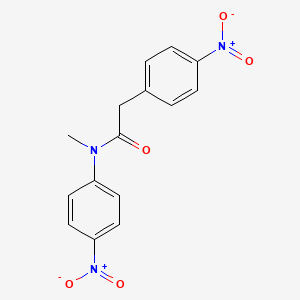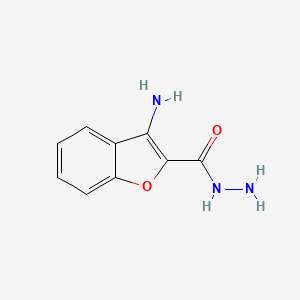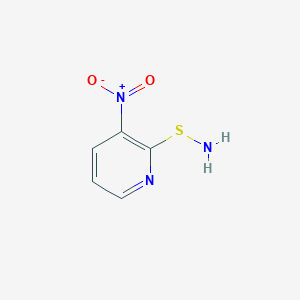
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy groups and a methyl group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Substitution Reactions:
Introduction of the Methyl Group: The methyl group at the 1 position can be introduced through alkylation reactions using methylating agents.
Addition of the Oxopropyl Group: The 2-(2-methyl-1-oxopropyl) group can be introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and oxopropyl groups.
6,7-Dimethoxy-1-methylisoquinoline: Lacks the tetrahydro structure and oxopropyl group.
2-Methyl-1-oxopropylisoquinoline: Lacks the tetrahydro structure and methoxy groups.
Uniqueness
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(2-methyl-1-oxopropyl)isoquinoline is unique due to its specific substitution pattern and tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
77280-41-2 |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-10(2)16(18)17-7-6-12-8-14(19-4)15(20-5)9-13(12)11(17)3/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
XPMCMVZPSVQOJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


